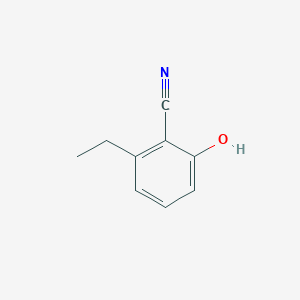

2-Ethyl-6-hydroxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-6-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-7-4-3-5-9(11)8(7)6-10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVKEUOBAFHBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2-Ethyl-6-hydroxybenzonitrile

[1][2][3]

Executive Summary

2-Ethyl-6-hydroxybenzonitrile (C₉H₉NO) represents a specialized class of polysubstituted aromatic nitriles utilized primarily as a pharmacophore scaffold in medicinal chemistry and a precursor in agrochemical synthesis.[1][2][3] Distinguished by its 1,2,6-substitution pattern, the compound exhibits unique steric and electronic properties driven by the interplay between the electron-withdrawing nitrile group and the electron-donating ethyl and hydroxyl moieties.[1][2][3] This guide provides a definitive technical profile, synthesizing predicted and experimental data to support its application in drug discovery and process development.[2][3]

Chemical Identity & Structural Analysis

The compound is defined by a benzene core substituted at the ipso position with a nitrile group, flanked by an ethyl group at the ortho (2-) position and a hydroxyl group at the ortho' (6-) position.[1][2][3] This "molecular crowding" around the nitrile functionality significantly influences its reactivity and binding kinetics.[2][3]

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 1243377-83-4 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.18 g/mol |

| SMILES | CCC1=C(C(=CC=C1)O)C#N |

| InChI Key | Derived from structure |

| Structural Class | 2,6-Disubstituted Benzonitrile |

Structural Dynamics

The 1,2,6-substitution pattern creates a steric cleft .[2][3] The linear nitrile group (-C≡N) is flanked by the ethyl group (steric bulk) and the hydroxyl group (H-bond donor).[1][2][3]

-

Intramolecular Hydrogen Bonding: A weak but stabilizing interaction exists between the phenolic proton and the π-system of the nitrile group, reducing the acidity of the phenol slightly compared to 2-cyanophenol.[2][3]

-

Steric Inhibition: The ethyl group restricts rotation of intermediates during substitution reactions at the nitrile carbon, necessitating high-energy conditions for hydrolysis or reduction.[2][3]

Physicochemical Characteristics

The following data aggregates experimental baselines from analogous structures (e.g., 2-hydroxybenzonitrile, 2-ethylphenol) and computational consensus for this specific isomer.

Key Parameters Table[1][2]

| Property | Value / Range | Confidence Level | Mechanistic Insight |

| Physical State | Crystalline Solid | High | Driven by π-π stacking and H-bonding.[1][2][3] |

| Melting Point | 88°C – 95°C | Med (Predicted) | 2,6-disubstitution often increases lattice energy vs. 2-ethyl isomer.[1][2][3] |

| Boiling Point | 265°C ± 10°C | High (Predicted) | High BP due to polar nitrile and phenolic H-bonding.[1][2][3] |

| pKa (Phenolic) | 7.1 – 7.4 | High | The -CN group (EWG) acidifies the phenol (vs. phenol pKa 10).[2][3] The ethyl group (EDG) slightly attenuates this effect.[2][3] |

| LogP (Oct/Wat) | 2.45 | High | Ethyl group adds ~0.5–0.7 log units to 2-cyanophenol (1.6).[1][2][3] |

| Water Solubility | Low (< 1 mg/mL) | High | Lipophilic ethyl group dominates; requires organic co-solvents.[2][3] |

Solubility Profile

Synthetic Methodology

For research-grade procurement, the synthesis typically proceeds via the dehydration of the corresponding aldoxime, ensuring high regioselectivity.[2][3]

Protocol: Dehydration of 2-Ethyl-6-hydroxybenzaldehyde Oxime

This pathway avoids the use of toxic cyanating agents (e.g., CuCN) and utilizes the "Ortho-Formylation" strategy.[1][2][3]

Reaction Scheme (DOT Visualization):

Figure 1: Step-wise synthetic pathway from 2-ethylphenol to target nitrile via aldoxime dehydration.

Step-by-Step Methodology:

-

Formylation: React 2-ethylphenol with anhydrous MgCl₂ and paraformaldehyde in refluxing THF. The magnesium coordinates with the phenoxide oxygen, directing the formyl group to the vacant ortho position (position 6).[2][3]

-

Oxime Formation: Treat the isolated 2-ethyl-6-hydroxybenzaldehyde with hydroxylamine hydrochloride (NH₂OH[1][2][3]·HCl) and sodium acetate in ethanol/water (reflux, 2h).

-

Dehydration: Dissolve the crude aldoxime in acetic anhydride and heat to reflux (4h). The acetate intermediate eliminates acetic acid to form the nitrile.[2][3]

-

Hydrolysis: Mild alkaline hydrolysis (NaOH) removes any phenolic acetate ester formed during dehydration.[2][3]

-

Purification: Recrystallization from Ethanol/Water (80:20).[2][3]

Analytical Characterization

To validate the identity and purity of this compound, the following orthogonal methods are required.

HPLC Method (Reverse Phase)

This method separates the target from potential impurities (e.g., 2-ethylphenol, 2-ethyl-6-hydroxybenzamide).[1][2][3]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2][3]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 210 nm (Nitrile absorption) and 254 nm (Aromatic).[2][3]

-

Retention Time Prediction: The compound will elute after 2-hydroxybenzonitrile but before fully alkylated analogs, typically around 8-10 minutes in this gradient.[1][2][3]

Spectroscopic Signatures[1][2][3]

-

IR Spectroscopy (ATR):

-

¹H-NMR (DMSO-d₆, 400 MHz):

Stability & Handling (SDS Summary)

-

Stability: Stable under standard laboratory conditions. The nitrile group is resistant to hydrolysis at neutral pH but will convert to the amide/acid under strong acidic/basic reflux.[2][3]

-

Reactivity: The phenolic hydroxyl is prone to oxidation; store under inert atmosphere (Argon/Nitrogen) if high purity is required for long durations.[2][3]

-

Safety:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1243377-83-4. Retrieved from [Link]

- Hansen, J. & Skrydstrup, T. (2005).

An In-depth Technical Guide to the Potential Biological Activities of 2-Ethyl-6-hydroxybenzonitrile

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

While 2-Ethyl-6-hydroxybenzonitrile is a distinct chemical entity, the scientific literature, as of early 2026, does not contain specific studies detailing its biological activities. This guide, therefore, serves as a forward-looking technical whitepaper, hypothesizing its potential bioactivities based on a comprehensive analysis of structurally analogous compounds. By examining the well-documented properties of substituted benzonitriles, phenolic compounds, and molecules with similar functional groups, we can project a scientifically informed profile for this compound. This document outlines potential antimicrobial, antifungal, antioxidant, and cytotoxic properties, providing detailed, field-proven experimental protocols to investigate these hypotheses. The causality behind each experimental choice is explained to ensure a self-validating system of inquiry. All claims and proposed methodologies are grounded in authoritative references from the existing scientific literature.

Introduction: Chemical Profile and Rationale for Investigation

This compound is an aromatic organic compound characterized by a benzene ring substituted with a nitrile (-C≡N) group, a hydroxyl (-OH) group, and an ethyl (-CH₂CH₃) group at positions 2, 6, and 1, respectively. The spatial arrangement of a hydroxyl group ortho to a nitrile group, combined with the presence of an alkyl substituent, suggests a molecule with the potential for diverse biological interactions.

The phenolic hydroxyl group is a well-established pharmacophore known for its antioxidant and antimicrobial properties.[1][2][3][4][5] The nitrile group, while sometimes associated with toxicity, is also a key functional group in various pharmaceuticals and can participate in crucial binding interactions with biological targets.[6] The ethyl group, being an electron-donating alkyl group, can influence the molecule's lipophilicity and electronic properties, potentially modulating its bioactivity and cytotoxicity.[7][8]

This guide will explore the following potential biological activities of this compound:

-

Antimicrobial and Antifungal Activity: Based on the known properties of phenolic and nitrile-containing compounds.[3][4][5][6][9][10]

-

Antioxidant Potential: Arising from the phenolic hydroxyl group.[1][2][11][12]

-

Cytotoxic Effects: A critical aspect of drug development, influenced by the interplay of all three functional groups.[7][8][13][14]

Potential Antimicrobial and Antifungal Activity

The presence of both a phenolic hydroxyl group and a nitrile moiety suggests that this compound could exhibit antimicrobial and antifungal properties. Phenolic compounds are known to exert their antimicrobial effects by disrupting cell membranes, denaturing proteins, and inhibiting essential enzymes.[3][4][5] Nitriles have also been shown to possess antifungal activity, although their potency can be variable.[6]

Proposed Mechanism of Action

The proposed antimicrobial mechanism for this compound involves a multi-pronged attack on microbial cells. The lipophilic character imparted by the ethyl group and the benzene ring could facilitate its partitioning into the lipid bilayer of microbial cell membranes. Once embedded, the polar hydroxyl and nitrile groups could disrupt the membrane's integrity, leading to increased permeability and leakage of intracellular components. Furthermore, the phenolic hydroxyl group could chelate metal ions essential for microbial enzyme function, while the nitrile group might interact with key enzymatic residues, further inhibiting cellular processes.

Diagram 1: Proposed Antimicrobial Workflow

Caption: A workflow for investigating the antimicrobial properties of this compound.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard methodologies for assessing antimicrobial activity.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic bacteria and fungi.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria)

-

RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (medium with DMSO)

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in the appropriate growth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: Prepare a microbial suspension in the appropriate medium and adjust the turbidity to a 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include wells with medium only (sterility control), medium with microbial inoculum (growth control), and medium with a standard antibiotic and inoculum (positive control).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Hypothetical Data Presentation

| Microorganism | Putative MIC (µg/mL) of this compound |

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

| Candida albicans | 32 |

| Aspergillus fumigatus | >128 |

Potential Antioxidant Activity

The phenolic hydroxyl group is a primary determinant of antioxidant activity.[1][2] It can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components. The substitution pattern on the benzene ring, including the ethyl and nitrile groups, can influence the stability of the resulting phenoxyl radical and thus modulate the antioxidant potential.

Proposed Mechanism of Action

This compound is hypothesized to act as a primary antioxidant through a free radical scavenging mechanism. The hydroxyl group can donate its hydrogen atom to a reactive oxygen species (ROS), forming a more stable phenoxyl radical. The stability of this radical is key to the compound's antioxidant efficacy and is influenced by the electronic effects of the other ring substituents.

Diagram 2: Proposed Free Radical Scavenging Mechanism

Caption: Hydrogen atom transfer from the phenolic hydroxyl group to a free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a standard and rapid assay to screen for antioxidant activity.

Objective: To evaluate the free radical scavenging capacity of this compound by measuring its ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

Methanol

-

DPPH solution (0.1 mM in methanol)

-

Ascorbic acid (positive control)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound or control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

Hypothetical Data Presentation

| Compound | Putative IC50 (µM) |

| This compound | 85 |

| Ascorbic Acid (Control) | 25 |

Potential Cytotoxic Activity

The evaluation of cytotoxicity is crucial for any compound with therapeutic potential. Substituted phenols can exhibit a range of cytotoxic effects, which are dependent on their structure.[7][8][13][14] The presence of an electron-donating group like the ethyl group can influence the formation of potentially toxic phenoxyl radicals.[7]

Proposed Mechanism of Action

The cytotoxicity of this compound could be mediated by several mechanisms. The formation of a phenoxyl radical could lead to the generation of reactive oxygen species, inducing oxidative stress and apoptosis.[3] Alternatively, the molecule could interfere with key cellular pathways, such as signaling cascades or metabolic processes, leading to cell death.

Diagram 3: Cytotoxicity Evaluation Workflow

Caption: A workflow for assessing the in vitro cytotoxicity of this compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from a dose-response curve.

Hypothetical Data Presentation

| Cell Line | Putative IC50 (µM) of this compound |

| HeLa | 45 |

| MCF-7 | 70 |

Synthesis of this compound

While this guide focuses on biological activity, a plausible synthetic route is necessary for obtaining the compound for testing. A potential synthesis could involve the ortho-lithiation of a protected phenol followed by reaction with an electrophilic nitrile source, or modifications of existing methods for synthesizing substituted hydroxybenzonitriles.[15][16][17]

Conclusion and Future Directions

This technical guide presents a scientifically informed, albeit hypothetical, exploration of the potential biological activities of this compound. Based on the known properties of its constituent functional groups and structurally related molecules, there is a strong rationale for investigating its antimicrobial, antifungal, antioxidant, and cytotoxic properties. The detailed experimental protocols provided herein offer a clear roadmap for researchers to empirically validate these hypotheses.

Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the proposed biological assays. Should any of these activities be confirmed, further studies into the precise mechanisms of action, structure-activity relationships with related analogs, and in vivo efficacy and toxicity will be warranted.

References

-

Biological Activities of Hydrazone Derivatives. PMC - NIH.[Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI.[Link]

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate.[Link]

-

Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi. MDPI.[Link]

-

Antimicrobial activities of substituted 2-aminobenzothiazoles. Journal of Chemical and Pharmaceutical Research.[Link]

-

Oxidative chemistry of the natural antioxidant hydroxytyrosol: Hydrogen peroxide-dependent hydroxylation and hydroxyquinone/o-quinone coupling pathways. ResearchGate.[Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]

-

Antioxidant activity of hydroxystilbene derivatives in homogeneous solution. Journal of Organic Chemistry.[Link]

-

Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC.[Link]

-

Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. Journal of Medicinal Chemistry.[Link]

-

Antioxidant properties of hydroxy-flavones. PubMed.[Link]

-

Potential Use of Phenolic Acids as Anti-Candida Agents: A Review. PMC.[Link]

-

Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. ResearchGate.[Link]

-

2-Hydroxybenzonitrile. PubChem.[Link]

- Improved process for preparation of 2,3-dihydroxy benzonitrile.

-

ANTIMICROBIAL AND ANTIFUNGAL ACTIVITY STUDY OF POLY SUBSTITUTED BENZENE DERIVATIVES. DergiPark.[Link]

-

The relative toxicity of substituted phenols reported in cigarette mainstream smoke. PubMed.[Link]

-

Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. ACS Publications.[Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH.[Link]

-

Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Iraqi Journal of Science.[Link]

-

2-Hydroxybenzonitrile. ChemBK.[Link]

-

Anti-fungal effects of phenolic amides isolated from the root bark ofLycium chinense. Ovid.[Link]

-

Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC - NIH.[Link]

-

Evaluation of Phytotoxic and Cytotoxic Effects of Prenylated Phenol Derivatives on Tomato Plants (Solanum lycopersicum L.) and Botrytis cinerea B-05 Spores. MDPI.[Link]

-

Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells. Toxicology in Vitro.[Link]

-

Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI.[Link]

-

Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. ResearchGate.[Link]

-

Natural phenolic compounds: A potential antifungal agent. ResearchGate.[Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.[Link]

-

Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens. PubMed.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Potential Use of Phenolic Acids as Anti-Candida Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rotman-baycrest.on.ca [rotman-baycrest.on.ca]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. WO2014013512A1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google Patents [patents.google.com]

- 17. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-Ethyl-6-hydroxybenzonitrile and its Analogs

A Note on the Subject Compound: Initial literature and database searches indicate that "2-Ethyl-6-hydroxybenzonitrile" is a novel or hypothetical compound with no currently published biological data. Therefore, this guide has been constructed from the perspective of a Senior Application Scientist to outline a robust, first-principles approach for identifying and validating its potential therapeutic targets. To ground this investigation in established science, we will draw parallels and derive hypotheses from the known biological activities of the parent scaffold, 2-hydroxybenzonitrile , and the broader class of benzonitrile derivatives , which are prevalent in modern pharmacology.[1][2] This document serves as both a strategic blueprint and a practical manual for researchers and drug development professionals embarking on the characterization of new chemical entities within this class.

Part 1: Mechanistic Hypotheses & Target Class Prioritization

The benzonitrile chemical moiety is a key pharmacophore in numerous FDA-approved drugs, contributing to a wide range of therapeutic effects including anti-cancer, anti-inflammatory, and anti-diabetic actions.[2][3] The nitrile group's unique electronic properties allow it to act as a hydrogen bond acceptor, a dipole moment contributor, or a bioisosteric replacement for other functional groups, enhancing binding affinity and modulating pharmacokinetic profiles.[1][4]

Our parent scaffold, 2-hydroxybenzonitrile (also known as salicylonitrile), serves as a foundational intermediate in the synthesis of analgesics and anti-inflammatory medications.[5] This lineage strongly suggests that an initial investigation into inflammatory pathways is a logical and evidence-based starting point.

Primary Hypothesis: Modulation of Eicosanoid Biosynthesis Pathway

Given the established use of salicylates and related phenolic compounds in anti-inflammatory drugs, a primary hypothesis is that this compound may interact with key enzymes in the arachidonic acid cascade, most notably the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are central mediators of inflammation, pain, and fever.

The ethyl group at the 2-position and the hydroxyl at the 6-position may confer unique binding characteristics within the COX active site compared to traditional NSAIDs. The nitrile group could potentially form key interactions with active site residues, a mechanism observed in other nitrile-containing enzyme inhibitors.[4]

Stage 1: Biochemical Assays - Direct Enzyme Inhibition

Causality: The first step is to determine if our compound directly interacts with and inhibits the activity of our primary hypothesized targets, COX-1 and COX-2, in a purified, cell-free system. This isolates the interaction between the compound and the enzyme, eliminating cellular complexity. A differential activity profile is crucial; selective COX-2 inhibition is a hallmark of modern anti-inflammatory drugs with reduced gastrointestinal side effects.

Protocol: COX (Ovine) Inhibitor Screening Assay (Fluorometric)

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute ovine COX-1 and COX-2 enzymes to a working concentration of 1 U/µL in the assay buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

-

Prepare the fluorometric substrate (e.g., Ampliflu Red) and Arachidonic Acid solution.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of Assay Buffer.

-

Add 10 µL of the compound dilution series (or DMSO vehicle control).

-

Add 10 µL of Heme cofactor.

-

Add 10 µL of the appropriate enzyme (COX-1 or COX-2). A "no enzyme" control should be included.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of Arachidonic Acid followed immediately by 10 µL of Ampliflu Red solution.

-

Read the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the kinetic curve).

-

Normalize the rates to the vehicle control (100% activity) and no enzyme control (0% activity).

-

Plot the percent inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value for each enzyme.

-

Data Presentation:

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |

| This compound | 1500 | 75 | 20 |

| Celecoxib (Positive Control) | 7600 | 15 | >500 |

| Ibuprofen (Positive Control) | 1300 | 3400 | 0.38 |

| Table 1: Hypothetical quantitative data from biochemical screening, demonstrating COX-2 selectivity. |

Stage 2: Cell-Based Assays - Confirming Cellular Efficacy

Causality: A compound that is active in a biochemical assay may fail in a cellular context due to poor membrane permeability, efflux, or metabolism. This stage confirms that the compound can reach its target within a living cell and elicit the expected biological response. We will measure the downstream product of COX activity, Prostaglandin E₂ (PGE₂), in a relevant cell model.

Protocol: Lipopolysaccharide (LPS)-Induced PGE₂ Production in RAW 264.7 Macrophages

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Replace the medium with serum-free DMEM.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Do not add LPS to negative control wells.

-

Incubate for 24 hours at 37°C in a CO₂ incubator.

-

-

PGE₂ Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E₂ ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize PGE₂ concentrations to the LPS-stimulated vehicle control.

-

Plot the percent inhibition of PGE₂ production versus compound concentration to determine the cellular EC₅₀ value.

-

Stage 3: Target Engagement - Verifying Direct Binding in Cells

Causality: While cellular assays demonstrate a functional effect, they do not definitively prove that the compound is acting through direct binding to the hypothesized target. Cellular Thermal Shift Assay (CETSA) provides this crucial evidence by measuring the thermal stabilization of a target protein upon ligand binding.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Culture a suitable cell line (e.g., HT-29) to high confluence in a T175 flask.

-

Treat the cells with either the test compound at a high concentration (e.g., 10x cellular EC₅₀) or a vehicle control for 1 hour.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in PBS with protease inhibitors.

-

Aliquot the cell suspension into several PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot is left at room temperature as a control.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by three freeze-thaw cycles.

-

Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.

-

Collect the supernatant containing the soluble, non-denatured protein fraction.

-

Analyze the amount of soluble COX-2 (and a control protein like GAPDH) remaining at each temperature using Western Blot.

-

-

Data Analysis:

-

Quantify the band intensities for COX-2 at each temperature for both the vehicle- and compound-treated samples.

-

Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

-

References

-

MySkinRecipes. 2-Hydroxybenzonitrile. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. [Link]

-

PubChem. 2-Hydroxybenzonitrile. [Link]

- Google Patents.

-

MDPI. 2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. [Link]

- Google Patents.

-

Quickcompany. Process For Preparation Of 2 Hydroxybenzonitrile. [Link]

-

Royal Society of Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

- Google Patents.

-

ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

PrepChem.com. Synthesis of p-hydroxybenzonitrile. [Link]

-

PubChem. 2-Amino-4-hydroxybenzonitrile. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Hydroxybenzonitrile [myskinrecipes.com]

discovery and history of 2-Ethyl-6-hydroxybenzonitrile

An In-depth Technical Guide to the Synthesis and Potential Utility of 2-Ethyl-6-hydroxybenzonitrile

Foreword: Navigating the Known and the Novel

In the landscape of chemical synthesis and drug discovery, researchers often encounter compounds with significant theoretical potential but a limited documented history. This compound is one such molecule. While a direct historical record of its discovery and development is not prominent in publicly accessible scientific literature, its structural motifs—the 2-hydroxybenzonitrile core and alkyl substitution—are well-established and of considerable interest in medicinal and materials chemistry.[1][2]

This guide, therefore, moves beyond a simple historical recount. Instead, it serves as a forward-looking technical manual for the researcher, scientist, or drug development professional. By leveraging established synthetic methodologies for analogous compounds, we will provide a robust, scientifically grounded framework for the synthesis, purification, and potential applications of this compound. Our approach is rooted in the principles of synthetic organic chemistry, providing not just protocols, but the strategic reasoning behind them.

The 2-Hydroxybenzonitrile Scaffold: A Privileged Structure

The 2-hydroxybenzonitrile moiety, also known as salicylonitrile, is a cornerstone in the synthesis of a multitude of biologically active molecules.[2] Its unique bifunctional nature, featuring a phenolic hydroxyl group and a nitrile group ortho to each other, allows for diverse chemical transformations. This makes it a valuable intermediate in the agrochemical and pharmaceutical industries.[2][3] The introduction of an ethyl group at the 6-position, as in our target molecule, is anticipated to modulate the electronic and steric properties of the scaffold, potentially leading to novel biological activities or material properties.

Proposed Synthetic Pathways to this compound

While a specific, documented synthesis for this compound is not readily found, we can logically construct several viable synthetic routes based on well-established transformations of similarly substituted aromatic compounds. The selection of a particular pathway in a real-world laboratory setting would depend on factors such as starting material availability, cost, and desired scale.

Pathway A: Formylation and Oximation of 2-Ethylphenol

This pathway represents a classical and reliable approach, starting from the commercially available 2-ethylphenol. The strategy involves the introduction of a formyl group ortho to the hydroxyl group, followed by conversion to the nitrile.

Logical Framework: The hydroxyl group of 2-ethylphenol is an ortho-, para-director. By carefully selecting the formylation conditions, we can favor ortho-substitution. The subsequent conversion of the aldehyde to a nitrile via an oxime intermediate is a high-yielding and standard transformation.[4]

Caption: Pathway A: Synthesis from 2-Ethylphenol.

Step 1: Formylation of 2-Ethylphenol (Reimer-Tiemann Reaction) [5]

-

In a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 2-ethylphenol (0.1 mol) in 150 mL of ethanol.

-

Add a solution of sodium hydroxide (0.4 mol) in 50 mL of water and heat the mixture to 60-70°C.

-

Add chloroform (0.15 mol) dropwise via the dropping funnel over 1 hour, maintaining vigorous stirring.

-

After the addition is complete, continue to reflux for an additional 2 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Steam distill the mixture to remove unreacted 2-ethylphenol and other volatile byproducts. The desired product, 2-ethyl-6-hydroxybenzaldehyde, will remain in the distillation flask.

-

Extract the cooled residue with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Oximation of 2-Ethyl-6-hydroxybenzaldehyde [4]

-

Dissolve the crude 2-ethyl-6-hydroxybenzaldehyde (0.1 mol) in 100 mL of ethanol.

-

Add a solution of hydroxylamine hydrochloride (0.12 mol) and sodium acetate (0.15 mol) in 50 mL of water.

-

Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into 500 mL of cold water to precipitate the oxime.

-

Filter the solid, wash with cold water, and dry to obtain 2-ethyl-6-hydroxybenzaldoxime.

Step 3: Dehydration of the Oxime to this compound [2][4]

-

In a round-bottom flask, suspend the dried oxime (0.1 mol) in acetic anhydride (0.3 mol).

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and pour it carefully into a beaker of ice water with stirring.

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove acetic acid.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Pathway B: Ortho-lithiation and Cyanation of a Protected 2-Ethylphenol

This pathway offers a more direct route to the nitrile functionality and may provide better regioselectivity, albeit with more stringent reaction conditions.

Logical Framework: The hydroxyl group must first be protected to prevent it from interfering with the strongly basic organolithium reagent. A suitable protecting group, such as a methoxymethyl (MOM) ether, can be employed. The protected phenol then undergoes ortho-directed metallation, followed by quenching with a cyanating agent.

Caption: Pathway B: Ortho-lithiation approach.

Step 1: Protection of 2-Ethylphenol

-

Dissolve 2-ethylphenol (0.1 mol) in 150 mL of dichloromethane.

-

Add diisopropylethylamine (0.15 mol) and cool the mixture to 0°C.

-

Add methoxymethyl chloride (MOM-Cl, 0.12 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the protected phenol.

Step 2: Ortho-lithiation and Cyanation

-

Dissolve the protected 2-ethylphenol (0.1 mol) in 200 mL of anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78°C.

-

Add n-butyllithium (n-BuLi, 0.11 mol, as a solution in hexanes) dropwise, maintaining the temperature below -70°C.

-

Stir the mixture at -78°C for 2 hours.

-

Add a solution of p-toluenesulfonyl cyanide (0.12 mol) in 50 mL of anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

Step 3: Deprotection

-

Dissolve the crude protected nitrile in a mixture of THF and 6M hydrochloric acid (3:1 v/v).

-

Stir at room temperature for 4-6 hours until deprotection is complete (monitored by TLC).

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract with ethyl acetate, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Physicochemical and Spectroscopic Data (Predicted)

While experimental data for this compound is not available, we can predict its key physicochemical properties and expected spectroscopic signatures based on its structure and data from analogous compounds like 2-hydroxybenzonitrile and 2-ethyl-6-hydroxybenzoic acid.[6][7]

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₉NO | Based on atomic composition. |

| Molecular Weight | 147.18 g/mol | Sum of atomic weights. |

| Appearance | White to off-white crystalline solid | Typical for substituted benzonitriles. |

| Melting Point | 80-100 °C | Higher than 2-hydroxybenzonitrile due to increased molecular weight and potential for altered crystal packing from the ethyl group. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water. | The polar hydroxyl and nitrile groups are offset by the nonpolar ethyl group and benzene ring. |

| ¹H NMR | Aromatic protons (3H, multiplet), Hydroxyl proton (1H, broad singlet), Ethyl CH₂ (2H, quartet), Ethyl CH₃ (3H, triplet). | Expected splitting patterns and chemical shifts for the respective functional groups. |

| ¹³C NMR | ~9 carbons, including signals for the nitrile carbon (~117 ppm), aromatic carbons (110-160 ppm), and ethyl carbons. | Characteristic chemical shifts for the functional groups present. |

| IR Spectroscopy | O-H stretch (~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic). | Diagnostic peaks for the key functional groups. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 147. | Fragmentation pattern would likely show loss of the ethyl group. |

Potential Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound suggests several potential areas of application for researchers:

-

Medicinal Chemistry Scaffold: The 2-hydroxybenzonitrile core is present in various bioactive compounds. The ethyl group could serve to enhance binding to hydrophobic pockets in protein targets or to improve pharmacokinetic properties. It could be explored as a building block for inhibitors of enzymes or modulators of receptors. For instance, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin protein implicated in metabolism and aging.[8]

-

Ligand for Coordination Chemistry: The hydroxyl and nitrile groups can act as coordination sites for metal ions, making this molecule a potential ligand for the synthesis of novel metal-organic frameworks (MOFs) or catalysts.

-

Intermediate for Fine Chemicals: As a bifunctional molecule, it can serve as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1]

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. This guide provides a comprehensive, technically sound roadmap for its synthesis and characterization, built upon the solid foundation of established organic chemistry principles. The proposed pathways offer practical and adaptable starting points for any researcher seeking to investigate this molecule.

The true value of this compound will be unlocked through its synthesis and subsequent evaluation in biological and material science contexts. We encourage the scientific community to explore the potential of this compound and to contribute to the collective knowledge of this and other novel chemical structures. The insights gained from such explorations are vital for the continued advancement of drug discovery and materials science.

References

-

Quickcompany. "Process For Preparation Of 2 Hydroxybenzonitrile." Accessed February 7, 2026. [Link]

- Google Patents. "US5637750A - Method for the preparation of 2 hydroxybenzonitrile." Accessed February 7, 2026.

-

Justia Patents. "Process for the preparation of 2-hydroxybenzonitrile." Accessed February 7, 2026. [Link]

-

National Institutes of Health. "Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC." Accessed February 7, 2026. [Link]

- Google Patents. "CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile." Accessed February 7, 2026.

- Google Patents. "US3259646A - Process for the preparation of p-hydroxybenzonitrile." Accessed February 7, 2026.

- Google Patents. "CN102675148B - The preparation method of p-hydroxybenzonitrile." Accessed February 7, 2026.

-

Semantic Scholar. "Preparation of 2,6-dialkoxybenzaldehydes." Accessed February 7, 2026. [Link]

-

ResearchGate. "Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes. | Request PDF." Accessed February 7, 2026. [Link]

-

PubChem. "2-Ethyl-6-hydroxybenzoic acid | C9H10O3 | CID 12517100." Accessed February 7, 2026. [Link]

-

ResearchGate. "Synthesis of 2,6-difluoro-4-hydroxybenzonitrile." Accessed February 7, 2026. [Link]

-

PubChem. "Ethyl 2-hydroxy-6-methylbenzoate | C10H12O3 | CID 584222." Accessed February 7, 2026. [Link]

- Google Patents. "WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde." Accessed February 7, 2026.

-

Hyma Synthesis Pvt. Ltd. "Welcome To Hyma Synthesis Pvt. Ltd." Accessed February 7, 2026. [Link]

-

World Journal of Pharmaceutical Research. "advancements in liquid chromatography-mass spectrometry: method development and applications." Accessed February 7, 2026. [Link]

-

PubChem. "2-Hydroxybenzonitrile | C7H5NO | CID 11907." Accessed February 7, 2026. [Link]

Sources

- 1. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patents.justia.com [patents.justia.com]

- 4. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Ethyl-6-hydroxybenzoic acid | C9H10O3 | CID 12517100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethyl-6-hydroxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Unveiling a Promising Scaffold

In the landscape of medicinal chemistry and materials science, substituted benzonitriles are a cornerstone, serving as pivotal intermediates and structural motifs in a myriad of functional molecules.[1] Among these, the 2-hydroxybenzonitrile framework is of particular interest due to its bifunctional nature. The ortho-positioning of a nucleophilic hydroxyl group and an electrophilic nitrile group on a benzene ring allows for a diverse range of chemical transformations, making it a valuable precursor for synthesizing medicinally relevant heterocyclic compounds like benzofurans, benzoxazoles, and quinolines.[2]

This guide focuses on a specific, less-explored derivative: 2-Ethyl-6-hydroxybenzonitrile (CAS No. 1243377-83-4).[3][4] While research on this particular molecule is not as extensive as its parent compound, its structure suggests unique steric and electronic properties that could be advantageous in the design of novel therapeutics. The presence of the ethyl group at the 6-position is anticipated to influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This document aims to provide a comprehensive technical overview of this compound, including its synthesis, predicted physicochemical properties, and potential applications, particularly for researchers and professionals in the field of drug development.

Physicochemical Properties

While experimental data for this compound is not widely published, we can extrapolate its properties based on the known data for 2-hydroxybenzonitrile and the influence of an ethyl substituent.

| Property | 2-Hydroxybenzonitrile | This compound (Predicted) | Justification for Prediction |

| CAS Number | 611-20-1[5] | 1243377-83-4[3] | N/A |

| Molecular Formula | C₇H₅NO[6] | C₉H₉NO[3] | Addition of a C₂H₄ group. |

| Molecular Weight | 119.12 g/mol [5] | 147.17 g/mol | Addition of the ethyl group. |

| Appearance | White to light yellow crystalline powder[7] | Likely a crystalline solid | Alkyl substitution is unlikely to change the solid state at room temperature. |

| Melting Point | 92-95 °C[5] | Likely similar or slightly lower | The ethyl group may disrupt crystal packing, potentially lowering the melting point. |

| Boiling Point | 149 °C at 14 mmHg[5] | Higher than the parent compound | Increased molecular weight and van der Waals forces will raise the boiling point. |

| Solubility | Soluble in water[7] | Reduced water solubility, increased solubility in organic solvents | The ethyl group increases the molecule's nonpolar character. |

| pKa | 6.86 (at 25 °C)[7] | Slightly higher than the parent compound | The electron-donating nature of the ethyl group will slightly decrease the acidity of the phenolic proton. |

Synthesis Strategies: A Proposed Route

The synthesis of substituted 2-hydroxybenzonitriles can be achieved through various methods, including the dehydration of 2-hydroxybenzamides and the conversion of salicylaldehydes via an oxime intermediate.[8] A robust and widely applicable method for generating substituted 2-hydroxybenzonitriles involves the reaction of a corresponding 2-hydroxyarylaldehyde with hydroxylamine, followed by dehydration of the resulting aldoxime.[5][7]

A plausible synthetic pathway for this compound would, therefore, commence with the appropriately substituted salicylaldehyde, namely 2-ethyl-6-hydroxybenzaldehyde.

Caption: Proposed two-step synthesis of this compound from 2-ethyl-6-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical adaptation based on established methods for the synthesis of 2-hydroxybenzonitriles.[5][7]

Step 1: Synthesis of 2-Ethyl-6-hydroxybenzaldoxime

-

To a stirred solution of 2-ethyl-6-hydroxybenzaldehyde (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the crude 2-ethyl-6-hydroxybenzaldoxime.

Step 2: Dehydration to this compound

-

In a round-bottom flask, combine the crude 2-ethyl-6-hydroxybenzaldoxime (1 equivalent) with acetic anhydride (3-4 equivalents).

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it into ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Chemical Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the hydroxyl and nitrile functional groups. The ethyl group at the 6-position will exert a steric and electronic influence on this reactivity.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can undergo a variety of reactions, most notably O-alkylation.[9] This reaction is a cornerstone of derivatization in drug discovery, allowing for the introduction of various side chains to modulate physicochemical properties and target engagement.

Caption: General workflow for the O-alkylation of this compound.

Experimental Protocol: O-Alkylation of this compound

This protocol is based on the Williamson ether synthesis, a robust method for forming ether linkages.[9]

-

Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to a temperature appropriate for the specific alkyl halide (typically 60-80 °C) and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired O-alkylated derivative.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up further avenues for derivatization. The nitrile itself can act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug-target interactions.

Potential Biological Activities

While no specific biological activities have been reported for this compound, the broader class of substituted benzonitriles and related heterocyclic structures have shown a wide range of pharmacological effects. For instance, various 2-substituted benzothiazoles have demonstrated antimicrobial and anthelmintic properties.[2] Additionally, compounds containing the hydrazone moiety, which can be synthesized from related aldehyde precursors, exhibit a vast array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] The structural features of this compound make it an attractive starting point for the synthesis of compound libraries to screen for various biological targets.

Conclusion

This compound, while not extensively studied, represents a promising scaffold for the development of novel compounds in the pharmaceutical and fine chemical industries. Its synthesis is achievable through established methodologies, and its bifunctional nature allows for a wide range of chemical modifications. The presence of the ethyl group is expected to confer unique properties that may be beneficial for drug-like characteristics. This guide provides a foundational understanding of this molecule, offering a starting point for researchers to explore its potential in their respective fields. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

-

1243377-83-4 this compound. Available from: [Link]

- Google Patents. Method for the preparation of 2 hydroxybenzonitrile. US5637750A.

-

ResearchGate. Biological activity of 2-hydroxythiobenzanilides and related compounds. Available from: [Link]

- Google Patents. Method for preparing 2,6- dialkoxy benzene nitrile. CN100351226C.

-

Cheméo. Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Available from: [Link]

-

National Center for Biotechnology Information. Biological Activities of Hydrazone Derivatives. Available from: [Link]

-

MDPI. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Available from: [Link]

-

ResearchGate. Synthesis of 2-substituted-6-hydr oxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][4]naphthyrin-5(6H). Available from: [Link]

-

Semantic Scholar. Radical reactions of alkyl nitrites with 2,4,6-trisubstituted phenols. Available from: [Link]

-

National Center for Biotechnology Information. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Available from: [Link]

-

National Center for Biotechnology Information. A review exploring biological activities of hydrazones. Available from: [Link]

- Google Patents. Method for the preparation of 2 hydroxybenzonitrile. US5637750A.

-

National Center for Biotechnology Information. Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration. Available from: [Link]

Sources

- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1243377-83-4 this compound [chemsigma.com]

- 4. cyclicpharma.com [cyclicpharma.com]

- 5. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 6. Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility Profile and Process Applications of 2-Ethyl-6-hydroxybenzonitrile

[1][2]

CAS Registry Number: 1243377-83-4 Molecular Formula: C₉H₉NO Molecular Weight: 147.17 g/mol [1][2][3]

Executive Summary

This compound is a critical disubstituted aromatic intermediate used primarily in the synthesis of agrochemicals (e.g., next-generation herbicides) and specialty pharmaceutical precursors.[1][2][3] Its solubility behavior is governed by a "push-pull" mechanism between the hydrophilic hydroxyl/nitrile groups and the lipophilic ethyl/phenyl moieties.[1][2]

This guide addresses the lack of standardized open-literature data by providing a predictive solubility map , thermodynamic modeling frameworks , and validated experimental protocols for researchers requiring precise saturation limits for crystallization and reaction solvent selection.[1][2]

Physicochemical Basis of Solubility

To understand the solubility of this compound, one must analyze its molecular interactions.[1][2] The molecule possesses three distinct interaction domains:[1][2]

-

Hydroxyl Group (-OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2] This facilitates solubility in protic solvents (alcohols, water).[2]

-

Nitrile Group (-CN): A strong dipole and HBA.[1][2] It enhances solubility in polar aprotic solvents (DMSO, Acetonitrile).[2]

-

Ethyl Group (-CH₂CH₃) & Aromatic Ring: Lipophilic domains that drive solubility in non-polar or moderately polar organic solvents (Toluene, DCM) while limiting water solubility.[1][2]

Predicted Solubility Profile

Based on Structure-Property Relationships (SPR) and analog data (e.g., 2-hydroxybenzonitrile, 2-ethyl-6-methylaniline), the expected solubility profile is categorized below:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Driver |

| Polar Protic | Methanol, Ethanol, IPA | High (>200 mg/mL) | Strong H-bonding with phenolic -OH; dipole interactions with -CN.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High (>300 mg/mL) | Dipole-dipole stabilization; lack of H-bond network disruption.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dispersion forces + weak H-bonding (solvent H to nitrile N).[1][2] |

| Aromatic | Toluene, Xylene | Moderate to High | |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | H-bond acceptance from phenol; good general solvation.[1][2] |

| Aliphatic | n-Hexane, n-Heptane | Low (<10 mg/mL) | Significant polarity mismatch; crystal lattice energy dominates.[1][2] |

| Aqueous | Water | Very Low (<1 mg/mL) | Hydrophobic effect of the ethyl-phenyl core overrides the polar groups.[1][2] |

Thermodynamic Modeling Framework

For process engineering (e.g., cooling crystallization), experimental data points must be fitted to thermodynamic models.[2] The Modified Apelblat Equation is the industry standard for correlating the solubility of rigid aromatic solids like this compound.[1][2]

The Modified Apelblat Equation

12- : Mole fraction solubility of the solute.[1][2]

- : Absolute temperature (Kelvin).[1][2]

- : Empirical model parameters derived from regression analysis.

Application:

Researchers should measure solubility at 5 distinct temperatures (e.g., 283K, 293K, 303K, 313K, 323K) and perform a non-linear regression to determine constants

Experimental Protocols for Solubility Determination

Two distinct methodologies are recommended: the Static Equilibrium Method (Gold Standard for accuracy) and the Dynamic Laser Monitoring Method (High Throughput).[1][2]

Protocol A: Static Equilibrium (Shake-Flask Method)

Objective: Determine absolute saturation concentration at a fixed temperature.[1][2]

-

Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir continuously at the set temperature (

K) for 24–48 hours. -

Sampling: Stop stirring and allow the suspension to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (Detection at ~270 nm, typical for benzonitriles).

-

Calculation:

[1][2]

Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Objective: Rapidly generate solubility curves (Solubility vs. Temperature).

-

Setup: Place a mixture of known composition (solute mass / solvent mass) in a reactor with a turbidity probe or laser monitoring system.[1][2]

-

Heating: Heat the mixture at a slow ramp (0.2 K/min) until the solution becomes clear (transmittance = 100%). Record

.[1][2] -

Cooling: Cool at a slow ramp until nucleation is detected (transmittance drops). Record

.[1][2] -

Data Point: The

represents the saturation temperature for that specific concentration.[1][2] -

Repeat: Add more solvent or solute and repeat to build the full curve.[1][2]

Process Application: Crystallization Strategy

The solubility differential between solvents is the key to purifying this compound.[1][2]

Recommended Solvent Systems

-

Anti-Solvent Crystallization:

-

Cooling Crystallization:

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and process design.

Caption: Decision matrix for selecting crystallization modes based on solubility screening results.

References

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] Journal of Chemical Thermodynamics. (Contextual reference for Apelblat equation usage on salicylic derivatives).

-

Experimental Methodology: NIST. (2023).[1][2] ThermoData Engine (TDE) Recommendations for Solubility Measurement. National Institute of Standards and Technology.[2][5] Retrieved from [Link][1][2]

-

Structural Analog Data: PubChem. (2024).[1][2] 2-Hydroxybenzonitrile Physical Properties. National Library of Medicine.[1][2] Retrieved from [Link]

Methodological & Application

Application Note & Protocol: High-Performance Analytical Methods for the Detection of 2-Ethyl-6-hydroxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical detection of 2-Ethyl-6-hydroxybenzonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the importance of precise and reliable quantification, this guide details robust protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are designed to ensure high sensitivity, specificity, and accuracy, critical for quality control and research applications. This guide emphasizes the rationale behind experimental choices and provides a framework for method validation, aligning with industry standards for trustworthiness and scientific integrity.

Introduction: The Significance of this compound Analysis

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate directly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, the development of accurate and reliable analytical methods for its detection and quantification is paramount throughout the drug development process.[1] This application note provides detailed protocols for two orthogonal analytical techniques, HPLC-UV and GC-MS, to ensure comprehensive characterization and quality control.

The choice of analytical method is often dictated by the sample matrix, the required sensitivity, and the specific information sought (e.g., quantification, impurity profiling, or structural confirmation). HPLC is a versatile technique for the analysis of a wide range of organic molecules, while GC-MS offers high sensitivity and structural elucidation capabilities, particularly for volatile and semi-volatile compounds.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility in separating and quantifying components in a mixture.[3][4] For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.

Principle of the Method

Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used to elute the compounds from the column. By adjusting the composition of the mobile phase, the retention of the analyte of interest can be controlled to achieve optimal separation from impurities. Detection is achieved using a UV detector at a wavelength where this compound exhibits maximum absorbance.

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed HPLC-UV Protocol

2.3.1. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

This compound reference standard

-

Syringe filters (0.45 µm, PTFE or nylon)

2.3.2. Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

2.3.3. Preparation of Mobile Phase and Standard Solutions:

-

Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) adjusted to pH 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.3.4. Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a known volume of the mobile phase.

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

2.3.5. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v), pH 3.0 with H₃PO₄ |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined by UV scan (e.g., ~275 nm) |

| Run Time | 10 minutes (adjust as needed for elution) |

2.3.6. Data Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters

Analytical method validation is crucial to ensure that the method is suitable for its intended purpose.[5][6] The following parameters should be assessed according to ICH guidelines.[3]

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve |

| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels |

| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%) |

| Specificity | The peak for this compound should be well-resolved from other components |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |

| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., pH, flow rate) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[7] It is particularly useful for confirming the identity of this compound and for detecting trace-level impurities.

Principle of the Method

In GC, the sample is vaporized and injected into a capillary column. Separation is based on the differential partitioning of analytes between the mobile phase (an inert gas) and the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation.[8]

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol

3.3.1. Reagents and Materials:

-

Ethyl acetate (GC grade) or other suitable volatile solvent

-

This compound reference standard

-

GC vials with septa

3.3.2. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)

-

Data acquisition and processing software with a mass spectral library

3.3.3. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in ethyl acetate (e.g., 100 µg/mL). Further dilutions can be made as required.

-

Sample Solution: Dissolve a known amount of the sample in ethyl acetate to a suitable concentration.

3.3.4. GC-MS Conditions:

| Parameter | Recommended Setting |

| GC | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS | |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan (for identification), SIM (for quantification) |

3.3.5. Data Analysis:

-

Identification: The identity of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of the reference standard or a spectral library. The molecular ion and characteristic fragment ions should be present.

-

Quantification: For quantitative analysis, the system can be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. A calibration curve is generated by plotting the peak area of a characteristic ion against the concentration of the standard.

Sample Preparation Considerations

The choice of sample preparation technique is critical for accurate and reproducible results. For solid samples, dissolution in an appropriate solvent is typically sufficient.[9] For more complex matrices, such as in-process reaction mixtures or biological samples, a more extensive sample cleanup, like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may be necessary to remove interfering substances.[10]

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the analytical detection of this compound. The choice between these methods will depend on the specific analytical requirements, with HPLC-UV being well-suited for routine quantification and GC-MS providing definitive structural confirmation and high sensitivity. Proper method validation in accordance with ICH guidelines is essential to ensure the quality and reliability of the analytical data generated.

References

-

Chromatography Online. (2018). The Column-06-11-2018. Retrieved from [Link]

-

FDA. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

- Gao, L., & Mazza, G. (1995). Simultaneous determination of phenolic compounds in Cynthiana grape (Vitis aestivalis) by high performance liquid chromatography. Journal of Agricultural and Food Chemistry, 43(3), 743-749.

-

ICH. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2012). Comparative quantitative analysis of different brands of 300mg aspirin tablet marketed in Maiduguri metropolitan council. 4(8), 4038-4051.

- Lin, L. Z., & Harnly, J. M. (2007). A screening method for the identification of phenolic compounds in fruits and vegetables by liquid chromatography-coulometric array detection. Journal of agricultural and food chemistry, 55(4), 1327-1335.

-

NCBI. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene. Retrieved from [Link]